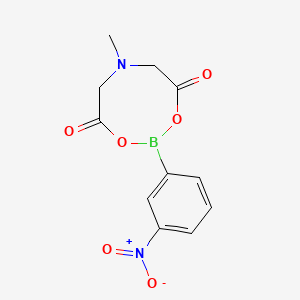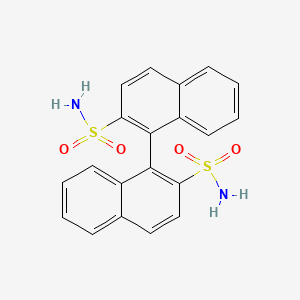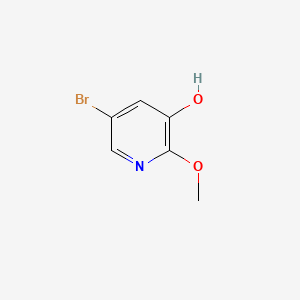
5-Bromo-2-metoxipirimidin-3-ol
Descripción general
Descripción
5-Bromo-2-methoxypyridin-3-ol is an organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
5-Bromo-2-methoxypyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxypyridin-3-ol can be achieved through several methods. One common method involves the bromination of 2-methoxypyridine followed by hydroxylation. The reaction typically proceeds as follows:
Bromination: 2-Methoxypyridine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to yield 5-bromo-2-methoxypyridine.
Hydroxylation: The brominated product is then subjected to hydroxylation using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous medium. The reaction is typically conducted at elevated temperatures to obtain 5-Bromo-2-methoxypyridin-3-ol.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-methoxypyridin-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include 5-bromo-2-methoxypyridin-3-one or 5-bromo-2-methoxypyridin-3-aldehyde.
Reduction: Products include 2-methoxypyridin-3-ol or 5-bromo-2-methoxypyridine.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxypyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the bromine atom and the methoxy group enhances its binding affinity and specificity. The hydroxyl group at the 3-position can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-ol: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-2-hydroxypyridin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Chloro-2-methoxypyridin-3-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2-methoxypyridin-3-ol is unique due to the combination of the bromine atom, methoxy group, and hydroxyl group on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
5-bromo-2-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAUUKQHFWWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696183 | |
| Record name | 5-Bromo-2-methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-04-6 | |
| Record name | 5-Bromo-2-methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-hydroxy-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


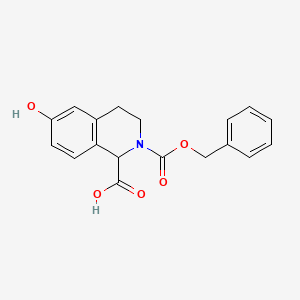

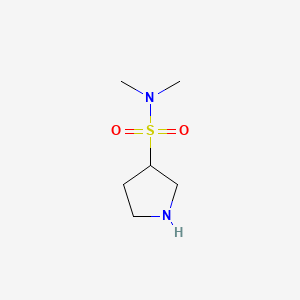
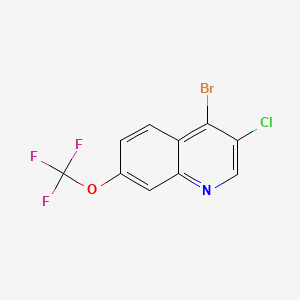
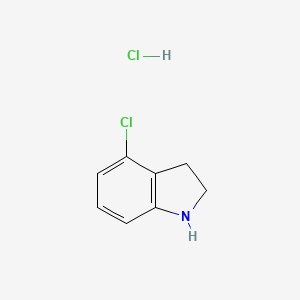
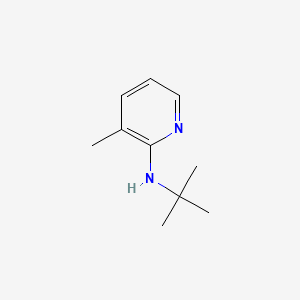
![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)
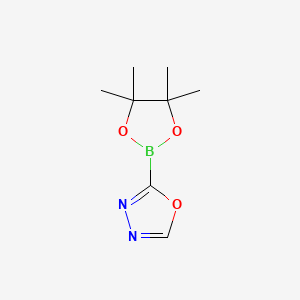

![(3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)
![(2S)-2-[N-acetyl-4-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxobutyl]anilino]-5-amino-5-oxopentanoic acid](/img/structure/B594921.png)
![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)
